molecular formula C21H21N3O2S B2635763 N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide CAS No. 476458-23-8

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide

Cat. No. B2635763
CAS RN: 476458-23-8
M. Wt: 379.48
InChI Key: GMMJSBXNBISPTP-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a methoxyphenyl group, a dihydrothieno[3,4-c]pyrazol group, and a phenylpropanamide group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the methoxyphenyl group might undergo reactions typical of ethers and aromatic compounds, while the dihydrothieno[3,4-c]pyrazol group might participate in reactions typical of heterocycles .

Scientific Research Applications

Anticancer Activity

The compound has shown potential in the field of cancer research. It has been found to have antiproliferative activity against various cancer cell lines . The compound induced poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activated the initiator enzyme of apoptotic cascade caspase 9, and reduced the expression levels of proliferating cell nuclear antigen (PCNA) .

Fluorescence Properties

The compound has been identified as a potent pH indicator that enables both fluorescence intensity-based and ratiometric pH sensing . This property could be useful in various scientific and industrial applications where pH monitoring is crucial.

Antiviral Activity

Although not directly linked to the compound, similar structures have shown relatively higher antiviral activity against Newcastle disease virus . This suggests that the compound could potentially be modified for antiviral therapeutics.

EGFR/VEGFR-2 Inhibitors

The compound and its derivatives have been identified as promising EGFR/VEGFR-2 inhibitors . This could be particularly useful in the treatment of triple-negative breast cancer.

Pharmacophore Hybridization

The compound has been used in the pharmacophore hybridization approach for the design of drug-like small molecules with anticancer properties . This approach allows the design and discovery of new small molecules as high-affinity ligands to potential anticancer targets.

Sustainable and Environmentally Conscious Alternatives

Research has been conducted to explore the feasibility of using the compound in sustainable and environmentally conscious alternatives within the machining industry . The study investigates the impact of the compound on hole quality, surface roughness, and tool wear parameters in comparison to high-pressure soluble oil cutting fluid (HPC).

properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-26-17-10-8-16(9-11-17)24-21(18-13-27-14-19(18)23-24)22-20(25)12-7-15-5-3-2-4-6-15/h2-6,8-11H,7,12-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMJSBXNBISPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide

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